

# Decoding the Propanil-d5 Certificate of Analysis: A Technical Guide

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## Compound of Interest

Compound Name: Propanil-d5

Cat. No.: B590479

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This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for **Propanil-d5**. Understanding the CoA is critical for ensuring the quality, identity, and purity of this isotopically labeled internal standard, which is essential for accurate quantification in various analytical studies. **Propanil-d5**, the deuterated form of the herbicide Propanil, is widely used as an internal standard in mass spectrometry-based analytical methods for environmental monitoring and agricultural research. [\[1\]](#)[\[2\]](#)

## Chemical Identity and Properties

A Certificate of Analysis for **Propanil-d5** will begin by unequivocally identifying the compound through a combination of standardized nomenclature and physical constants. This section ensures that the material corresponds to the expected chemical entity.

Table 1: Chemical Identifiers for **Propanil-d5**

Identifier	Value
Chemical Name	2,2,3,3,3-pentadeuterio-N-(3,4-dichlorophenyl)propanamide[3]
Synonyms	Propanil-D5 (propanoyl-D5), 3',4'-Dichloropropionanilide-d5
CAS Number	1398065-82-1[3][4]
Molecular Formula	C <sub>9</sub> D <sub>5</sub> H <sub>4</sub> Cl <sub>2</sub> NO
Molecular Weight	223.11 g/mol
Unlabeled CAS No.	709-98-8

Table 2: Physicochemical Properties of **Propanil-d5**

Property	Value
Appearance	Off-White Solid
Storage Temperature	2-8°C Refrigerator
Shipping Conditions	Ambient

## Analytical Data and Specifications

This core section of the CoA presents the quantitative results from various analytical tests performed to determine the purity, isotopic enrichment, and identity of the **Propanil-d5** standard.

Table 3: Quality Control Specifications and Typical Results

Parameter	Specification	Typical Result
Chemical Purity (by HPLC)	≥98%	99.5%
Isotopic Purity (by Mass Spec.)	≥99 atom % D	99.6 atom % D
Identity Confirmation (by <sup>1</sup> H NMR)	Conforms to structure	Conforms
Mass Confirmation (by MS)	Conforms to structure	Conforms
Residual Solvents (by GC-MS)	≤0.5%	<0.1%

## Experimental Protocols

Detailed methodologies are crucial for the end-user to understand how the quality control data was generated and to replicate or adapt the methods if necessary.

### Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of the **Propanil-d5** compound by separating it from any non-deuterated or other impurities.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 μm particle size) is commonly used.
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a modifier like formic acid or phosphoric acid is employed. For MS-compatible methods, formic acid is preferred.
- Detection: UV detection at a wavelength of 250 nm.
- Procedure: A known concentration of the **Propanil-d5** standard is dissolved in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The peak area of the main

compound is compared to the total area of all peaks to calculate the purity.

## Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of **Propanil-d5** and determine the extent of deuterium incorporation.

Methodology:

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
- Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio ( $m/z$ ) of the molecular ion is measured. The observed mass is compared to the theoretical exact mass of **Propanil-d5**. The isotopic distribution is analyzed to calculate the percentage of deuterium incorporation. Mass spectral fragmentation patterns can also be compared to known spectra of propanil to confirm the structure.

## Structural Confirmation by Nuclear Magnetic Resonance ( $^1\text{H}$ NMR) Spectroscopy

Objective: To confirm the chemical structure of **Propanil-d5** by analyzing the proton signals.

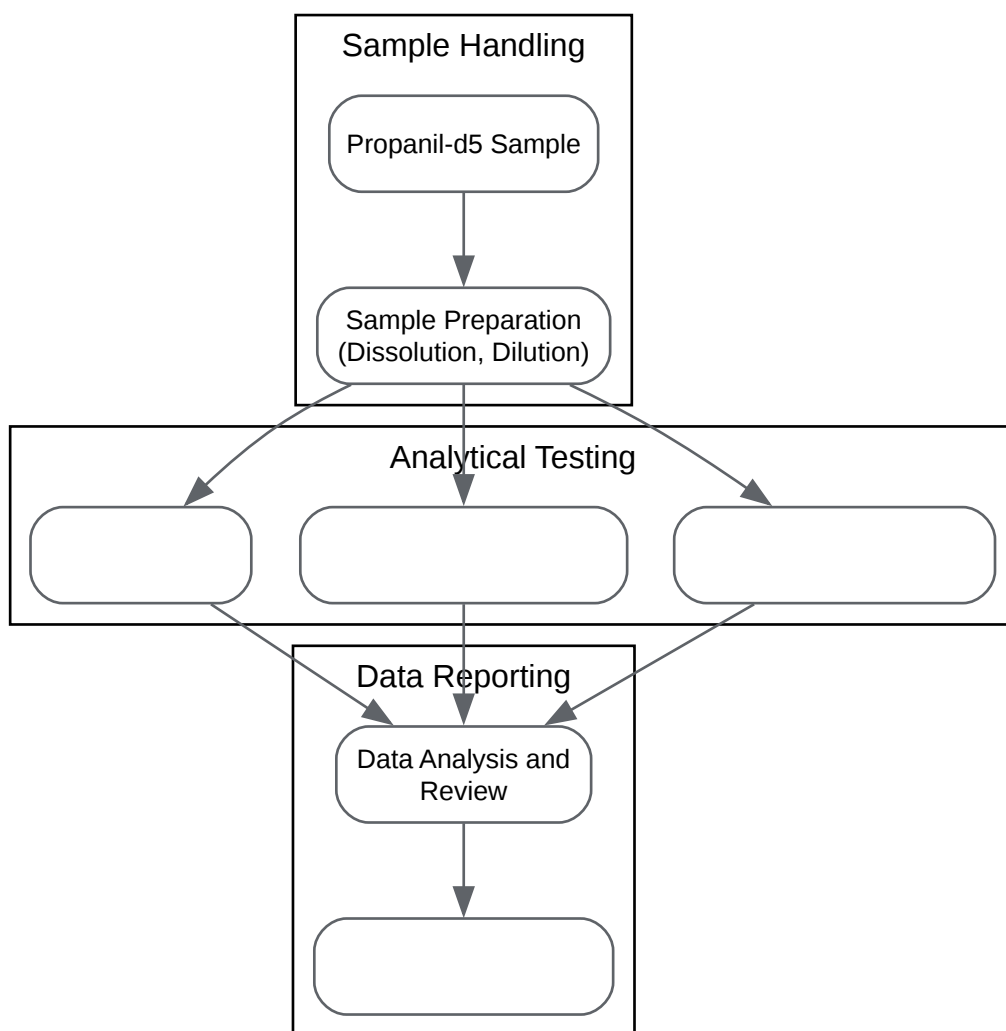
Methodology:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble (e.g., Chloroform-d, DMSO-d6).
- Procedure: The sample is dissolved in the NMR solvent and placed in the spectrometer. The resulting  $^1\text{H}$  NMR spectrum is analyzed for the presence and integration of characteristic peaks corresponding to the protons in the 3,4-dichlorophenyl group. The absence or significant reduction of signals corresponding to the propanoyl group protons confirms successful deuteration.

## Visualizing Workflows and Structures

Diagrams are provided to visually represent the chemical structure of **Propanil-d5** and a typical analytical workflow for its certification.

Caption: Chemical structure of **Propanil-d5**.



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Caption: A typical analytical workflow for the certification of **Propanil-d5**.

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## References

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